2,1-Benzisoxazole-3-acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102908-41-8 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(2,1-benzoxazol-3-yl)acetonitrile |
InChI |
InChI=1S/C9H6N2O/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5H2 |
InChI Key |
JRVBHNPKMJEHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)CC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,1 Benzisoxazoles and Their 3 Acetonitrile Derivatives
Annulation and Cyclization Reactions
Annulation and cyclization reactions represent powerful strategies for the construction of the 2,1-benzisoxazole core. These methods often involve the formation of one or more rings in a single synthetic operation, providing efficient access to the desired heterocyclic scaffold.
Lewis Acid-Catalyzed Annulation of Glyoxylate (B1226380) Esters and Nitrosoarenes
A novel and atom-economical approach to 2,1-benzisoxazole scaffolds involves the Lewis acid-catalyzed reaction of glyoxylate esters and nitrosoarenes. acs.orgnih.gov This method stands out as it utilizes previously unexplored starting materials to provide a convergent route to a range of 2,1-benzisoxazoles in moderate to high yields under practical, benchtop conditions. acs.orgnih.gov The reaction is typically catalyzed by 10 mol % of boron trifluoride etherate (BF₃·Et₂O). acs.orgnih.gov
The proposed mechanism for this transformation is unique and involves an unusual umpolung (polarity reversal) addition of the glyoxylate ester to the nitrosobenzene (B162901) with high O-selectivity. acs.orgnih.govfigshare.com This is followed by a novel type of intramolecular Friedel–Crafts cyclization to afford the final 2,1-benzisoxazole product. acs.orgnih.govfigshare.com Mechanistic studies, including ¹⁸O labeling and the synthesis of a putative reaction intermediate, support this pathway. acs.orgnih.govfigshare.com A range of electron-neutral, electron-rich, and modestly electron-deficient nitrosobenzenes have been shown to be effective substrates in this reaction. acs.orgnih.gov
| Catalyst | Reactants | Product | Yield | Reference |
| BF₃·Et₂O | Glyoxylate Esters, Nitrosoarenes | 2,1-Benzisoxazoles | Moderate to High | acs.orgnih.gov |
[3+2] Cycloaddition Strategies
[3+2] cycloaddition reactions offer a direct and efficient route to the 2,1-benzisoxazole ring system by forming two bonds in a single step.
A significant advancement in the synthesis of substituted benzisoxazoles is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.govorganic-chemistry.orgnih.govacs.org Both of these highly reactive intermediates are generated concurrently from readily available precursors: chlorooximes and o-(trimethylsilyl)aryl triflates, respectively, through the action of a fluoride (B91410) anion source like cesium fluoride (CsF). nih.govorganic-chemistry.orgacs.org This method is notable for its mild reaction conditions and broad substrate scope, allowing for the synthesis of a diverse array of functionalized benzisoxazoles. nih.govorganic-chemistry.orgacs.org
The reaction tolerates various functional groups on both the aryne precursor and the chlorooxime, including electron-rich and electron-poor substituents, as well as aryl, alkyl, alkenyl, and heterocyclic moieties at the 3-position of the benzisoxazole. nih.govacs.org Optimization of the reaction conditions, such as the slow addition of the chlorooxime, has led to yields as high as 90%. nih.govorganic-chemistry.orgacs.org
| Reactant 1 (in situ) | Reactant 2 (in situ) | Reagent | Product | Yield | Reference |
| Nitrile Oxides | Arynes | Fluoride Anion (e.g., CsF) | Substituted Benzisoxazoles | Up to 90% | nih.govorganic-chemistry.orgacs.org |
The formation of the 2,1-benzisoxazole ring via cycloaddition inherently involves the creation of new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. In the context of the [3+2] cycloaddition between arynes and nitrile oxides, the aryne acts as the two-atom component and the nitrile oxide as the three-atom component, leading to the concurrent formation of a C-C and a C-O bond to construct the isoxazole (B147169) ring fused to the benzene (B151609) ring. chim.it
Another related strategy involves the [3+2] cycloaddition of arynes with nitrones, which yields benzisoxazolines. organic-chemistry.org This process also demonstrates the formation of C-C and C-O bonds in a concerted manner. The reaction tolerates a variety of functional groups and proceeds under mild conditions. organic-chemistry.org Furthermore, iron(II) bromide has been shown to catalyze the transformation of aryl azides with ketone or methyl oxime substituents into 2,1-benzisoxazoles through an intramolecular N-O bond formation. researchgate.netacs.org Theoretical studies suggest this iron-catalyzed reaction proceeds via a concerted pseudoelectrocyclization mechanism. acs.org
Nucleophilic Substitution of Hydrogen (SNH) in Nitroarenes
The nucleophilic substitution of a hydrogen atom (SNH) in electron-deficient aromatic systems like nitroarenes provides a powerful and direct method for C-C bond formation, bypassing the need for pre-functionalized starting materials.
Reactions with Arylacetonitriles in Basic Media
The reaction of nitroarenes with arylacetonitriles in the presence of a base is a well-established method for the synthesis of 3-aryl-2,1-benzisoxazoles. nih.govresearchgate.netresearchgate.net The reaction is believed to proceed through the initial formation of a σH-adduct between the carbanion of the arylacetonitrile and the nitroarene at the position ortho to the nitro group. nih.govclockss.org
In protic media, such as an alcoholic solution of a hydroxide (B78521), this adduct is thought to transform into a nitroso intermediate, which then undergoes intramolecular cyclization to form the 2,1-benzisoxazole ring. nih.govnih.gov However, this method can be limited; for instance, reactions with para-nitroanisole or dinitrobenzenes may not yield the desired benzisoxazoles. nih.gov
A more recent development involves carrying out the reaction in aprotic media in the presence of a strong base and a silylating agent. nih.gov In this modified procedure, carbanions of phenylacetonitriles add to nitroarenes to form σH-adducts, which are then treated with a trialkylchlorosilane and an additional base (such as t-BuOK or DBU). This treatment facilitates the transformation into 3-aryl-2,1-benzisoxazoles in moderate to good yields. nih.gov This approach has been successfully applied to a variety of nitroarenes and arylacetonitriles. sci-hub.se
| Nitroarene | Nucleophile | Conditions | Product | Reference |
| Substituted Nitrobenzenes | Arylacetonitriles | Base (e.g., KOH) in alcohol | 3-Aryl-2,1-benzisoxazoles | nih.gov |
| Substituted Nitrobenzenes | Arylacetonitriles | t-BuOK, Trialkylchlorosilane, DBU in aprotic solvent | 3-Aryl-2,1-benzisoxazoles | nih.gov |
Promotion by Strong Bases and Silylating Agents in Aprotic Media (Davis Reaction)
The synthesis of 3-aryl-2,1-benzisoxazoles (also known as anthranils) can be effectively achieved through the reaction of nitroarenes with carbanions derived from compounds with active benzylic C-H bonds, such as phenylacetonitriles, benzyl (B1604629) sulfones, and dialkyl benzylphosphonates. researchgate.netnih.gov This transformation, which proceeds in aprotic media, is significantly promoted by the combined action of a strong base and a silylating agent. researchgate.netnih.gov
The reaction is initiated by the deprotonation of the benzylic C-H acid by a strong base, such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a carbanion. researchgate.net This carbanion then adds to the nitroarene at the ortho-position relative to the nitro group, forming a σH-adduct. researchgate.netnih.gov In a key step, the treatment of this adduct with a trialkylchlorosilane and an additional amount of base facilitates the cyclization. researchgate.net A proposed mechanism suggests a bis-silylation of the σH-adduct to form a "bis-silylated dihydroxylamine" intermediate, which then collapses to form the 2,1-benzisoxazole ring. researchgate.net This method avoids the need for protic conditions, which are typically required to convert the σH-adduct to a nitroso intermediate before cyclization. nih.gov The use of silylating agents like trimethylchlorosilane (Me3SiCl) is crucial for the high yield of the anthranil (B1196931) product. researchgate.net This general approach provides a robust pathway to various substituted 3-aryl-2,1-benzisoxazoles in moderate to good yields. researchgate.netnih.gov The Davis reaction, a related condensation of aromatic nitro compounds, further exemplifies this type of transformation. beilstein-journals.orgacs.org
Table 1: Effect of Silylating Agent and Base on Anthranil Synthesis This table is interactive and represents data synthesized from research findings.
| Entry | Silylating Agent (eq.) | Base (eq.) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Me3SiCl (4) | t-BuOK (5) | 3-Phenyl-2,1-benzisoxazole | High | researchgate.net |
| 2 | Me3SiCl (2) | t-BuOK (3) | 3-Phenyl-2,1-benzisoxazole | Moderate | researchgate.net |
| 3 | None | t-BuOK (2) | No Anthranil | 0 | researchgate.net |
| 4 | MgCl2 | DBU | 3-Aryl-2,1-benzisoxazole | Moderate-Good | nih.gov |
Investigation of Substituent Effects and Scope Limitations in SNH Reactions
The scope of the nucleophilic substitution of hydrogen (SNH) reactions for the synthesis of 2,1-benzisoxazoles is influenced by the substitution pattern on the nitroarene substrate. While the method is quite general, certain limitations and substituent effects have been observed. researchgate.netnih.gov
For instance, the reaction of nitroarenes with an unoccupied para-position relative to the nitro group can be problematic. researchgate.net In such cases, competitive reactions can occur. The reaction's outcome can also be sensitive to the nature of the substituents on the nitroarene ring. When 3-chloronitrobenzene is reacted with the carbanion of phenylacetonitrile (B145931), the expected 6-chloro-3-phenyl-2,1-benzisoxazole is formed in moderate yield. However, this is accompanied by oxidation products, likely 3-chloro-4-(or -2-)-nitrodiphenylacetonitrile, which arise from the oxidation of the σH-adduct formed at the para or ortho position to the nitro group. nih.gov
Furthermore, in some cases, the reaction can lead to the formation of acridine (B1665455) derivatives as byproducts instead of the desired anthranils. The ratio of anthranil to acridine can be dependent on the specific reaction conditions, including the amounts of silylating agent and base used. researchgate.net The reversibility of the initial σH-adduct formation can also be a limiting factor in these syntheses. researchgate.net Therefore, a careful selection of substrates and optimization of reaction conditions are necessary to achieve high yields of the target 2,1-benzisoxazole derivatives and minimize the formation of side products.
Photochemical Cyclization Approaches
Base-Mediated N–O Bond-Forming Cyclization of 2-Azidobenzoic Acids
A notable photochemical method for synthesizing 2,1-benzisoxazole-3(1H)-ones involves the base-mediated N-O bond-forming cyclization of 2-azidobenzoic acids. beilstein-journals.orgnih.govbeilstein-journals.org This approach offers a route to these compounds under mild conditions at room temperature, which is particularly advantageous for preparing thermally labile derivatives. beilstein-journals.org
The essential first step of this reaction is the deprotonation of the carboxylic acid group by a base to form the 2-azidobenzoate anion. nih.govbeilstein-journals.org Photolysis of this anion is the key to the cyclization process. nih.gov The reaction mechanism is believed to proceed through the formation of a singlet nitrene intermediate upon irradiation, which then undergoes an intramolecular 1,5-electrocyclization to yield the 2,1-benzisoxazole-3(1H)-one. nih.govbeilstein-journals.org The choice of solvent and base can influence the reaction's efficiency. Studies have shown that the reaction proceeds well in solvents like ethanol (B145695), and various organic and inorganic bases can be used, with the yield not significantly improving when more than one equivalent of the base is employed. researchgate.net In the absence of light, the reaction does not proceed. researchgate.net A potential side product is the corresponding 2-oxo-3-carboxy-3H-azepine, the yield of which can be influenced by the amount of water in the reaction mixture. beilstein-journals.org
Table 2: Optimization of Photochemical Cyclization of 2-Azidobenzoic Acid This table is interactive and represents data synthesized from research findings.
| Entry | Substrate | Base (1.1 eq) | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Azidobenzoic acid | Et3N | Ethanol | 2,1-Benzisoxazole-3(1H)-one | Good | beilstein-journals.orgresearchgate.net |
| 2 | 2-Azidobenzoic acid | NaOH | Ethanol | 2,1-Benzisoxazole-3(1H)-one | Good | researchgate.net |
| 3 | 2-Azidobenzoic acid | None | Ethanol | No Reaction | 0 | researchgate.net |
| 4 | 5-Chloro-2-azidobenzoic acid | Et3N | Ethanol | 6-Chloro-2,1-benzisoxazole-3(1H)-one | Good | researchgate.net |
Transformations from Precursor Compounds
Conversion of Diethyl α-(o-Nitroaryl)benzylphosphonates to 3-Aryl-2,1-Benzisoxazoles
An efficient synthetic route to 3-phenyl-2,1-benzisoxazoles utilizes diethyl α-(o-nitroaryl)benzylphosphonates as precursors. chem-soc.sichem-soc.si These phosphonate (B1237965) compounds, which can be readily prepared via the Oxidative Nucleophilic Substitution of Hydrogen (ONSH) in nitroarenes, undergo cyclization upon treatment with a base to afford the desired benzisoxazole derivatives in high yields. chem-soc.sichem-soc.si
The transformation is typically carried out by treating the diethyl α-(o-nitroaryl)benzylphosphonate with a strong base like potassium tert-butoxide in a solvent such as THF. chem-soc.si A proposed mechanism for this conversion involves the initial deprotonation of the benzylic carbon, followed by an intramolecular nucleophilic attack of the resulting carbanion on the oxygen atom of the ortho-nitro group. This leads to the formation of the 2,1-benzisoxazole ring and the elimination of a diethyl phosphate (B84403) anion. chem-soc.sichem-soc.si This method provides straightforward access to a variety of 3-phenyl-2,1-benzisoxazoles, which can bear different substituents on the benzo ring depending on the starting nitroarene. chem-soc.si
Table 3: Synthesis of 3-Phenyl-2,1-benzisoxazoles from Diethyl α-(o-Nitroaryl)benzylphosphonates This table is interactive and represents data synthesized from research findings.
| Entry | Substituent on Nitroaryl Ring | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | H | 3-Phenyl-2,1-benzisoxazole | 91 | chem-soc.si |
| 2 | 4-Cl | 5-Chloro-3-phenyl-2,1-benzisoxazole | 95 | chem-soc.si |
| 3 | 4-Me | 5-Methyl-3-phenyl-2,1-benzisoxazole | 88 | chem-soc.si |
| 4 | 5-Cl | 6-Chloro-3-phenyl-2,1-benzisoxazole | 93 | chem-soc.si |
Synthesis from 5-(2-Nitrobenzylidene)(thio)barbiturates
A novel and efficient method for preparing 3-substituted-2,1-benzisoxazoles involves the reductive intramolecular cyclization of 5-(2-nitrobenzylidene)barbiturates and their thio-analogs. academie-sciences.frnih.govresearchgate.net This procedure provides access to barbiturate- and thiobarbiturate-C5-coupled 2,1-benzisoxazoles in moderate to good yields (51-87%). academie-sciences.frresearchgate.net
The reaction is typically carried out using a reducing agent, and the conditions can be optimized by evaluating the nature of the reducing agent, additives, reaction time, and solvent. nih.gov A proposed mechanism suggests that the reaction proceeds through a nitroso intermediate formed by the reduction of the nitro group. nih.gov This intermediate then undergoes an intramolecular cyclization to form the 2,1-benzisoxazole ring system. The reaction is notable for its simplicity and mild conditions. academie-sciences.fr This methodology has been successfully applied to prepare a range of both symmetric and unsymmetric barbiturates coupled with the 2,1-benzisoxazole core. nih.gov
Reductive Heterocyclization of Ortho-Substituted Nitro Compounds
The reductive heterocyclization of ortho-substituted nitro compounds stands as a traditional and widely utilized method for the synthesis of the 2,1-benzisoxazole scaffold. beilstein-journals.orgresearchgate.net This strategy conventionally involves the partial reduction of a nitro group on an aromatic ring that also bears a suitable ortho-substituent, such as a carbonyl or a modified alkyl group, which can then undergo intramolecular cyclization. researchgate.netnih.govrsc.org The process typically proceeds through a hydroxylamine (B1172632) intermediate, which subsequently attacks the ortho-substituent, leading to cyclization and dehydration to form the benzisoxazole ring. acs.orgcore.ac.uk
A variety of reducing agents have been employed for this transformation. One common approach involves the use of stannous chloride (SnCl₂), which mediates a tandem reduction-heterocyclization of 2-nitroacylbenzenes under neutral conditions. researchgate.net However, modern advancements have focused on developing more selective and reusable catalytic systems.
Recent research has demonstrated the selective synthesis of 2,1-benzisoxazoles from 2-nitroacylarenes using platinum (Pt) nanoparticles supported on various materials. acs.orgcore.ac.uk In these cascade reactions, the nitro group is first reduced to a hydroxylamine, which then undergoes nucleophilic attack on the adjacent carbonyl group, followed by dehydration. acs.orgcore.ac.uk Studies comparing different supports, such as carbon (C), titanium dioxide (TiO₂), and magnesium oxide (MgO), found that Pt/MgO was the most active and selective catalyst under mild conditions using hydrogen gas as the reducing agent. acs.orgcore.ac.uk The basic properties of the MgO support were found to be crucial for achieving high selectivity by stabilizing the key hydroxylamine intermediate and preventing over-reduction to the corresponding 2-aminoacyl compound. core.ac.uk
The table below summarizes the performance of different platinum-based catalysts in the reductive heterocyclization of 2-nitroacetophenone.
| Catalyst | Support | Conversion (%) | Selectivity to 2,1-Benzisoxazole (%) | Key Findings | Reference |
| Pt | MgO | >99 | 98 | High activity and selectivity due to basic support properties stabilizing the hydroxylamine intermediate. | acs.org, core.ac.uk |
| Pt | TiO₂ | >99 | 75 | Lower selectivity compared to Pt/MgO. | acs.org, core.ac.uk |
| Pt | C | >99 | 10 | Promotes over-reduction to 2-aminoacetophenone (B1585202) and reductive cleavage of the benzisoxazole ring. | core.ac.uk |
Preparation of 1,2-Benzisoxazole-3-acetic Acid from 4-Hydroxycoumarin (B602359)
A specific and efficient process has been developed for the synthesis of 1,2-benzisoxazole-3-acetic acid, a related isoxazole isomer, starting from 4-hydroxycoumarin. google.comgoogle.comwipo.int This method involves the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base. google.comwipo.int
The reaction proceeds by the ring opening of the coumarin (B35378) lactone by hydroxylamine, followed by cyclization to form the 1,2-benzisoxazole (B1199462) ring system. The choice of base is critical for the reaction's success, with options including carbonate salts (like sodium carbonate or potassium carbonate), aqueous ammonia (B1221849), and organic bases such as amines. google.com The reaction is typically carried out in an alcoholic solvent, for instance, ethanol, methanol, or n-butanol. google.com The temperature for the process can range from room temperature to the boiling point of the solvent, with a preferred range often cited between 40°C and 60°C for optimal results. google.com
This synthetic route provides a direct pathway to 1,2-benzisoxazole-3-acetic acid, which is a valuable intermediate for further chemical transformations. google.comgoogle.com
Green Chemistry and Sustainable Synthetic Strategies
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for the synthesis of 2,1-benzisoxazoles. These efforts aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Development of Recyclable Catalysts and Eco-Friendly Protocols
A significant area of progress in the sustainable synthesis of benzisoxazoles is the development of recyclable catalysts and protocols that operate under eco-friendly conditions.
Heterogeneous catalysts, such as the previously mentioned Pt/MgO system, offer a distinct advantage as they are easily separated from the reaction mixture and can be reused, reducing waste and catalyst cost. acs.orgcore.ac.uk The stability of the Pt/MgO catalyst has been demonstrated, showing its potential for industrial applications. acs.org Other recyclable catalysts explored for related heterocyclic syntheses include samarium triflate and copper(II) ferrite (B1171679) nanoparticles, which are effective in aqueous media. organic-chemistry.org
Electrochemical synthesis has emerged as a powerful and sustainable alternative. chemrxiv.orgrsc.org A general and scalable electrochemical protocol provides direct access to 3-substituted-2,1-benzisoxazoles via the cathodic reduction of readily available nitroarenes. chemrxiv.orgrsc.orgresearchgate.net This method is characterized by a simple undivided cell setup, the use of inexpensive and reusable carbon-based electrodes, and environmentally benign reaction conditions. chemrxiv.orgrsc.org By using electrons as the reducing agent, this approach avoids stoichiometric amounts of toxic chemical reductants and minimizes waste generation. chemrxiv.orgrsc.org The versatility of this protocol has been demonstrated across a diverse range of substrates, with scalability up to the gram level, highlighting its preparative relevance. rsc.orgchemrxiv.org
Ultrasound-assisted synthesis represents another green methodology. preprints.org For instance, bis-2,1-benzisoxazoles have been prepared using an ultrasound-assisted reductive cyclization, which can significantly shorten reaction times and improve yields compared to conventional methods. preprints.orgroyalsocietypublishing.org
| Green Methodology | Catalyst/System | Key Advantages | Substrate Example | Reference |
| Heterogeneous Catalysis | Pt/MgO | Recyclable, high selectivity, mild H₂ pressure. | 2-Nitroacylarenes | acs.org, core.ac.uk |
| Electrosynthesis | Carbon-based electrodes | Avoids chemical reductants, reusable electrodes, scalable. | Nitroarenes | chemrxiv.org, rsc.org |
| Ultrasound-Assisted Synthesis | SnCl₂·2H₂O / HCl | Reduced reaction time, improved yields. | Bis-5-(2-nitrobenzylidene)thiobarbiturates | preprints.org, royalsocietypublishing.org |
| Microwave-Assisted Synthesis | - | Rapid, high yields, eco-friendly conditions. | Dimedone, benzaldehyde, hydroxylamine hydrochloride | orientjchem.org |
Exploration of Solvent-Free and Mild Reaction Conditions
Minimizing or eliminating the use of volatile organic solvents and operating under mild conditions are core tenets of green chemistry. Several advanced methodologies for 2,1-benzisoxazole synthesis align with these principles.
A notable development is the triflic acid (TfOH)-promoted, solvent-free decyanative cyclization of 2-(2-nitrophenyl)acetonitriles. organic-chemistry.orgacs.orgthieme-connect.com This reaction proceeds almost instantly at room temperature, affording a wide range of 2,1-benzisoxazole products in good yields without the need for transition metals or harsh conditions. organic-chemistry.orgthieme-connect.com The absence of a solvent simplifies purification and significantly reduces environmental impact. organic-chemistry.org
Photochemical methods also offer a pathway to 2,1-benzisoxazoles under mild, room-temperature conditions. beilstein-journals.org For example, the base-mediated photochemical cyclization of 2-azidobenzoic acids has been developed to produce 2,1-benzisoxazole-3(1H)-ones, which are often thermally labile. beilstein-journals.org
Furthermore, the electrochemical methods described previously are typically conducted under ambient temperature and pressure, eliminating the need for high temperatures or high-pressure hydrogen gas often associated with catalytic hydrogenations. rsc.org The use of aqueous solvent systems in some electrochemical protocols further enhances their green credentials. rsc.org Similarly, the reductive heterocyclization using catalysts like Rh/C with hydrazine (B178648) can be performed under mild conditions. nih.govdigitellinc.com
| Method | Conditions | Reagent/Catalyst | Advantages | Reference |
| Decyanative Cyclization | Solvent-free, room temperature | Triflic acid (TfOH) | Instantaneous reaction, high efficiency, transition-metal-free. | organic-chemistry.org, acs.org, thieme-connect.com |
| Electrochemical Reduction | Ambient temperature and pressure | Carbon electrodes | Avoids harsh reagents, high pressure, and high temperatures. | chemrxiv.org, rsc.org |
| Photochemical Cyclization | Room temperature, UV light | Base | Access to thermally unstable products under mild conditions. | beilstein-journals.org |
| Catalytic Reduction | Mild conditions | Rhodium on carbon (Rh/C), hydrazine | One-pot, two-step procedure without need for harsh conditions. | nih.gov, digitellinc.com |
Mechanistic Investigations of 2,1 Benzisoxazole Formation and Reactivity
Detailed Reaction Pathways and Intermediate Species
The synthesis of the 2,1-benzisoxazole ring can be achieved through several distinct mechanistic routes, often involving intramolecular cyclization of ortho-substituted benzene (B151609) derivatives. These pathways are characterized by unique intermediates and reaction conditions that dictate the feasibility and outcome of the synthesis.
Umpolung Addition and Subsequent Friedel–Crafts Cyclization Pathways
A novel and atom-economical approach to 2,1-benzisoxazoles involves a Lewis acid-catalyzed annulation of nitrosoarenes and glyoxylate (B1226380) esters. nih.govacs.orgfigshare.com This method represents a convergent route that utilizes previously unexplored starting materials to generate a range of 2,1-benzisoxazoles in moderate to high yields under practical conditions. nih.govacs.org
The proposed mechanism, supported by mechanistic studies including ¹⁸O labeling, commences with an unusual, highly O-selective umpolung (reverse polarity) addition of the glyoxylate ester to the nitrosobenzene (B162901), catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). nih.govacs.orgacs.org This is followed by the dehydration of the addition product to form a key intermediate. nih.govacs.org An intramolecular Friedel–Crafts cyclization of this intermediate then yields a bicyclic species, which subsequently undergoes aromatization to afford the final 2,1-benzisoxazole product. nih.govacs.orgacs.org
The crucial role of the Lewis acid is not only to activate the reactants but also to promote the key cyclization step. acs.org The efficiency of the reaction is sensitive to the electronic properties and substitution pattern of the nitrosoarene, with electron-neutral, electron-rich, and moderately electron-deficient aromatics all serving as viable substrates. acs.orgacs.org
Table 1: Scope of BF₃·Et₂O-Catalyzed Annulation of Substituted Nitrosobenzenes and Ethyl Glyoxylate Data sourced from J. Org. Chem. 2014, 79, 18, 8849–8856. acs.org
| Entry | Nitrosoarene Substituent | Product | Yield (%) |
| 1 | H | 3a | 85 |
| 2 | 3-Me | 3b | 83 |
| 3 | 3-OMe | 3c | 85 |
| 4 | 3-Cl | 3h | 60 |
| 5 | 4-Me | 3l | 81 |
| 6 | 4-OMe | 3m | 84 |
| 7 | 4-Cl | - | Trace |
σH-Adduct Formation and Nitroso Intermediate Transformations in SNH
The Vicarious Nucleophilic Substitution of Hydrogen (VNS) provides a direct route to 3-substituted-2,1-benzisoxazoles from nitroarenes and compounds with active methylene (B1212753) groups, such as arylacetonitriles. nih.gov This pathway is particularly relevant for the synthesis of 2,1-Benzisoxazole-3-acetonitrile. The mechanism proceeds through the formation of an anionic σH-adduct, a key intermediate in Nucleophilic Aromatic Substitution of hydrogen (SNH) reactions. nih.govresearchgate.net
The reaction is initiated by the addition of a carbanion, like the one derived from an arylacetonitrile, to an electron-deficient nitroarene. nih.govresearchgate.net This addition preferentially occurs at a hydrogen-bearing position, forming a σH-adduct. nih.govresearchgate.net This intermediate then undergoes a transformation into a nitroso compound. nih.gov The final step is an intramolecular addition-elimination reaction within the nitroso intermediate, leading to the closure of the isoxazole (B147169) ring and formation of the 2,1-benzisoxazole derivative. nih.gov
The reaction conditions, particularly the solvent, play a critical role. Protic conditions are often necessary for the conversion of the σH-adduct to the nitroso intermediate, as protonation of an oxygen atom in the adduct facilitates the elimination of a hydroxide (B78521) ion. nih.gov In aprotic media, the reaction can be promoted by the combination of strong bases and silylating agents. nih.gov Quantum chemical modeling has supported the proposed mechanism, particularly the formation of the 2,1-benzisoxazole ring as the limiting stage of the reaction. researchgate.net
Photolysis Mechanisms Involving 2-Azidobenzoate Anions in Cyclizations
Photochemical methods offer a mild approach to the 2,1-benzisoxazole ring system, avoiding the often harsh conditions of thermal reactions. beilstein-journals.org A key strategy involves the base-mediated photochemical cyclization of 2-azidobenzoic acids to produce 2,1-benzisoxazole-3(1H)-ones. beilstein-journals.orgnih.govdntb.gov.ua An essential step in this ring closure is the formation and subsequent photolysis of 2-azidobenzoate anions. beilstein-journals.orgresearchgate.net
The proposed mechanism suggests that irradiation of the 2-azidobenzoate anion generates a singlet aryl nitrene intermediate. beilstein-journals.orgsciforum.net This highly reactive species can then undergo an intramolecular cyclization via a 1,5-electrocyclization process, forming the N-O bond and yielding the benzisoxazolone product. nih.gov The reaction is often in competition with the formation of azepine derivatives, which also arise from the singlet nitrene pathway. beilstein-journals.org The presence of a base is crucial for the in situ generation of the 2-azidobenzoate anion, and the choice of solvent can significantly influence the product yield. beilstein-journals.org For instance, using ethanol (B145695) as a solvent and adding a base can improve the yield of the desired benzisoxazole product. beilstein-journals.org
Table 2: Effect of Solvent and Base on Photochemical Synthesis of 2,1-Benzisoxazole-3(1H)-one (2a) Data sourced from Beilstein J. Org. Chem. 2016, 12, 874–881. beilstein-journals.org
| Solvent | Base | Yield of 2a (%) |
| Dioxane | None | 10 |
| Dioxane/Water (1:1) | None | 20 |
| Ethanol | None | 35 |
| Ethanol | Et₃N | 40 |
Proposed Mechanisms for Conversion of Nitrobenzylidene Barbiturates
An efficient and mild method for preparing 5-(2,1-benzisoxazol-3-yl)barbiturates involves the reductive intramolecular heterocyclization of 5-(2-nitrobenzylidene)barbiturates. academie-sciences.frresearchgate.net This reaction provides a novel route to complex benzisoxazole derivatives with potential biological activity. academie-sciences.frnih.gov
The proposed mechanism for this transformation involves the partial reduction of the nitro group on the benzylidene moiety to a nitrosoarene intermediate. academie-sciences.frnih.gov This in situ generated nitrosoarene then behaves as a nucleophile, attacking the C-5 position of the barbiturate (B1230296) ring in a Michael-type addition. academie-sciences.fr Following this addition, a cascade of events including cyclization and rearrangement leads to the formation of an enol intermediate. Tautomerization of the enol to the more stable ketone form yields the final 5-(2,1-benzisoxazol-3-yl)barbiturate product. academie-sciences.fr The structure of these complex benzisoxazole-barbiturate systems has been unequivocally confirmed by single-crystal X-ray analysis. academie-sciences.fr
Ring Opening and Cleavage Mechanisms of the Benzisoxazole Nucleus
The inherent strain and reactivity of the N-O bond in the 2,1-benzisoxazole ring make it susceptible to cleavage under various conditions. This reactivity is a cornerstone of its utility as a synthetic intermediate, providing access to other important classes of compounds. nih.gov
N–O Bond Cleavage for 2-Aminophenyl Ketone Generation
One of the most significant reactions of 2,1-benzisoxazoles is the reductive cleavage of the N-O bond to generate 2-aminophenyl ketones. nih.govnih.gov These products are highly valuable intermediates in the synthesis of numerous pharmaceuticals and important heterocyclic systems, including quinolines, acridines, and 1,4-benzodiazepines. nih.govnih.govorganic-chemistry.org
This transformation is typically achieved through catalytic hydrogenation or other reductive methods. The cleavage of the relatively weak N-O bond is the key step, followed by tautomerization to the stable aminoketone structure. The versatility of this reaction allows for the conversion of various substituted 2,1-benzisoxazoles into the corresponding 2-aminophenyl ketones. For example, a two-step sequence involving the palladium-catalyzed direct arylation of 2,1-benzisoxazole at the C3 position, followed by ring-opening, provides an efficient route to 2-aminobenzophenones. researchgate.net This strategy underscores the synthetic power of the benzisoxazole nucleus as a masked 2-aminophenone functionality.
Isomerization and Tautomerism Studies
The thermal behavior of 1,2-benzisoxazole (B1199462) has been investigated through single-pulse shock tube experiments and quantum chemical calculations. These studies reveal that 1,2-benzisoxazole undergoes isomerization to o-hydroxybenzonitrile at high temperatures. nih.govresearchgate.net In the temperature range of 900–1040 K, the isomerization is the predominant reaction, and fragmentation of the molecule is not observed until the isomerization is nearly complete. nih.govresearchgate.net This is in stark contrast to the thermal behavior of the simpler isoxazole ring, which primarily decomposes into carbon monoxide and acetonitrile (B52724) under similar conditions without undergoing isomerization. nih.gov
At even higher temperatures, between 1190 K and 1350 K, a wide array of fragmentation products are observed. nih.gov The distribution of these products is identical whether the starting material is 1,2-benzisoxazole or o-hydroxybenzonitrile, indicating that the complete isomerization of 1,2-benzisoxazole to o-hydroxybenzonitrile precedes fragmentation in this temperature range. nih.gov
It is worth noting that while 1,2-benzisoxazole isomerizes to o-hydroxybenzonitrile, its isomer, 2,1-benzisoxazole, does not undergo this specific isomerization. acs.org The structural arrangement of 2,1-benzisoxazole, particularly the distance between the oxygen atom and the benzene ring, prevents such a rearrangement. acs.org Instead, the thermal decomposition of 2,1-benzisoxazole leads to ring contraction and the formation of phenylnitrene. acs.org
Table 2: Key Findings of Thermal Isomerization of 1,2-Benzisoxazole nih.gov
| Temperature Range (K) | Primary Observed Process | Key Observation |
| 900-1040 | Isomerization to o-hydroxybenzonitrile | No significant fragmentation observed. |
| 1190-1350 | Fragmentation | Product distribution is the same as that from o-hydroxybenzonitrile, indicating prior complete isomerization. |
Analysis of Valency-Tautomerism in Substituted 2,1-Benzisoxazoles
Valency tautomerism, a phenomenon where molecules can exist as a mixture of rapidly interconverting structural isomers, has been a subject of interest in substituted 2,1-benzisoxazole derivatives. cdnsciencepub.com This is particularly relevant for compounds with substitution patterns that could allow for a dynamic equilibrium between two or more tautomeric forms.
Studies on 7-acyl-2,1-benzisoxazoles have been conducted to investigate this phenomenon. cdnsciencepub.com For example, the synthesis and properties of 7-acetyl-3-methyl-2,1-benzisoxazole were examined to see if it exhibits valency tautomerism, which would be analogous to the behavior seen in some benzo-1,2-dithiolium systems. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying such dynamic processes. In the case of methyl 3-dimethylamino-2,1-benzisoxazole-7-carboxylate, the two methyl groups of the dimethylamino substituent were found to be non-equivalent at 40°C, indicating restricted rotation. cdnsciencepub.com As the temperature was increased to 120°C, the signals for these two methyl groups coalesced, suggesting that the rotation around the C-N bond becomes faster on the NMR timescale. However, even at 200°C, there was no evidence of the expected valency tautomerism to N,N-dimethyl-3-methoxy-2,1-benzisoxazole-7-carboxamide. cdnsciencepub.com
In another example, methyl 3-methoxy-2,1-benzisoxazole-7-thionocarboxylate, evidence for tautomerism was observed at 200°C. cdnsciencepub.com At 40°C, two distinct singlets were observed in the NMR spectrum, but at 200°C, these signals coalesced into a broad singlet, indicating an equilibrium between tautomeric forms. cdnsciencepub.com
These studies demonstrate that the occurrence of valency tautomerism in substituted 2,1-benzisoxazoles is sensitive to the nature of the substituents and the temperature. While the potential for this type of isomerism exists, the energy barrier for interconversion can be high, and specific structural features are necessary to facilitate the process. cdnsciencepub.com
Reactivity and Derivatization Strategies for 2,1 Benzisoxazole 3 Acetonitrile and Its Analogues
Functional Group Transformations at the Acetonitrile (B52724) Moiety
The acetonitrile group (–CH₂CN) is a versatile functional handle that can be converted into a variety of other nitrogen-containing heterocycles and functional groups. These transformations are crucial for modifying the compound's physicochemical properties and biological activity.
Synthesis of Amidinomethyl, Imidazolinylmethyl, and Tetrahydropyrimidinylmethyl Derivatives
Amidinomethyl Derivatives: The conversion of the nitrile group to an amidine is a well-established transformation. A primary method for this is the Pinner reaction, which proceeds in two main steps. First, the nitrile reacts with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl), to form a stable intermediate known as a Pinner salt (an imino ester hydrochloride). This salt is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. This method is highly effective for synthesizing a wide range of amidine derivatives from various nitriles.
Imidazolinylmethyl Derivatives: 2-Imidazolines can be synthesized from nitriles through a one-pot reaction with ethylenediamine. Various catalytic systems have been developed to facilitate this cyclization. For instance, the reaction can be effectively catalyzed by sodium hydrosulfide. This method is noted for its mild conditions and high yields, accommodating a range of substituents on the nitrile's aromatic ring without significant impact from their electronic effects.
Tetrahydropyrimidinylmethyl Derivatives: The synthesis of tetrahydropyrimidines often involves multicomponent reactions, with the Biginelli reaction being a classic example. nih.govfoliamedica.bgnih.govnih.govsemanticscholar.orgdoaj.org This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) under acidic conditions. nih.govfoliamedica.bgnih.govnih.govsemanticscholar.orgdoaj.org While this method does not directly utilize a nitrile starting material, a multi-step approach could be envisioned where the 2,1-benzisoxazole-3-acetonitrile is first converted to an amidine, which could then potentially participate in cyclocondensation reactions to form the tetrahydropyrimidine (B8763341) ring.
Table 1: Synthesis of Acetonitrile Derivatives
| Target Derivative | Reagents | Key Method |
|---|
Preparation of Tetrazolylmethyl and Acetamide (B32628) Oxime Derivatives
Tetrazolylmethyl Derivatives: The most direct and widely used method for converting nitriles to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃). This reaction is often catalyzed by various agents to improve yields and reaction rates. Catalysts can include amine salts, Lewis acids like zinc(II) or aluminum salts, or solid-supported acids such as silica (B1680970) sulfuric acid. The reaction is versatile and can be performed in solvents like DMF or even water, making it an environmentally benign option.
Acetamide Oxime Derivatives: Acetamide oximes, also known as amidoximes, are readily prepared by the addition of hydroxylamine (B1172632) to the nitrile group. nih.govnih.gov This reaction is typically performed by heating a mixture of the nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate or triethylamine, in an alcoholic solvent. nih.gov The base is necessary to generate free hydroxylamine in situ. nih.gov This method is generally high-yielding and represents the most common route to amidoxime (B1450833) synthesis from readily available nitrile precursors. nih.govgoogle.comgoogle.com
Reactions at the Benzisoxazole Core
The benzisoxazole ring exhibits distinct reactivity patterns, largely influenced by the weak N-O bond and the aromatic benzene (B151609) ring.
Reactivity Towards Electrophiles
The 2,1-benzisoxazole (anthranil) ring system can undergo reactions with electrophiles, although its reactivity is complex. The N-O bond is susceptible to cleavage by transition metals, which can lead to the formation of electrophilic intermediates that enable a variety of C-N bond formations and annulation reactions. Furthermore, electrophilic aromatic substitution can occur on the benzene portion of the scaffold. For instance, a Lewis acid-catalyzed annulation reaction between nitrosoarenes and glyoxylate (B1226380) esters provides a convergent route to 2,1-benzisoxazole scaffolds, showcasing a reaction pathway that parallels electrophilic aromatic substitution. acs.org
Oxidation and Reduction Processes of the Benzisoxazole Ring
The benzisoxazole ring is defined by its susceptibility to reduction. The relatively weak N-O bond can be cleaved under various reductive conditions. researchgate.net This reductive ring-opening is a characteristic feature of both 1,2- and 2,1-benzisoxazoles and can lead to the formation of 2'-aminoacetophenone (B46740) derivatives. nih.gov This process can be initiated by chemical reducing agents or through electrochemical methods. nih.gov
Conversely, the formation of the 2,1-benzisoxazole ring often involves an intramolecular oxidation-reduction process. rsc.org A common synthetic route is the partial reduction and subsequent dehydrative cyclization of ortho-nitro-substituted aromatic compounds, such as 2-nitrobenzyl systems. rsc.orgacs.orgresearchgate.netcdnsciencepub.com This transformation proceeds through a hydroxylamine intermediate, which then cyclizes to form the benzisoxazole ring. nih.gov
Bromination of 1,2-Benzisoxazole-3-acetic Acid and Related Derivatives
Electrophilic aromatic substitution, such as bromination, can be performed on the benzene ring of benzisoxazole derivatives. The position of bromination is directed by the existing substituents on the ring. For 1,2-benzisoxazole (B1199462) derivatives, halogenation at the 5-position has been noted to influence biological activity. nih.govnih.gov The synthesis of N-α-dimethylbenzyl-2-halo-1,2-benzisoxazol-3-yl acetamide has been achieved through halogenation with reagents like bromine (Br₂) or N-chlorosuccinimide after the formation of an anion at the α-methylene carbon. e-journals.in Additionally, the silver salt of 1,2-benzisoxazole-3-propionic acid can be treated with bromine in carbon tetrachloride to yield brominated products. e-journals.in
Table 2: Reactions at the Benzisoxazole Core
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Electrophilic Reaction | Lewis acids (e.g., BF₃·Et₂O), Nitrosoarenes | Annulation to form the 2,1-benzisoxazole ring acs.org |
| Reduction | SnCl₂, Catalytic Hydrogenation, Electrochemical methods | Reductive cleavage of N-O bond to form amino derivatives nih.gov |
| Oxidation (Formation) | Partial reduction of o-nitroarenes followed by cyclization | Formation of the 2,1-benzisoxazole ring rsc.org |
| Bromination | Br₂, N-Bromosuccinimide (NBS) | Electrophilic substitution on the aromatic ring or side chain |
Skeleton Rearrangements and Transformations
The 2,1-benzisoxazole skeleton is susceptible to photochemical rearrangements, providing pathways to larger ring systems. Upon irradiation, the weak N-O bond can cleave, leading to reactive intermediates that subsequently rearrange.
One significant transformation is the ring expansion to form azepine derivatives. The photochemical cyclization of precursors like 2-azidobenzoic acids can competitively form both 2,1-benzisoxazole-3(1H)-ones and 2-oxo-3-carboxy-3H-azepines. nih.gov This indicates a mechanistic link between the two heterocyclic systems. The photochemical irradiation of the 2,1-benzisoxazole itself can induce cleavage of the N-O bond to form a diradical or a nitrene intermediate. This intermediate can then undergo a ring-expansion process, incorporating a carbon atom from the benzene ring into the heterocyclic ring to form the seven-membered azepine skeleton.
Furthermore, 2,1-benzisoxazoles serve as valuable precursors for the synthesis of acridanone derivatives. nih.govnih.gov While not always a direct photochemical rearrangement, the transformation leverages the inherent reactivity of the benzisoxazole ring. For instance, 3-aryl-2,1-benzisoxazoles have been shown to convert into nitro acridinone (B8587238) derivatives upon treatment with nitric acid. researchgate.net This reaction proceeds through an initial ring opening of the benzisoxazole, followed by an intramolecular cyclization that forms the tricyclic acridanone core. This highlights how the latent reactivity of the 2,1-benzisoxazole can be harnessed to construct more complex, fused heterocyclic systems.
A novel and efficient method for the skeletal transformation of 2,1-benzisoxazoles involves an electrochemically promoted reaction to produce alkyl sulfones. researchgate.netresearchgate.net This process represents a significant synthetic advancement, converting the heterocyclic core into a functionalized open-chain structure containing a valuable sulfone moiety. The reaction proceeds via a C(sp³)-sulfonylation, indicating that the carbon atom of the resulting alkyl sulfone originates from a substituent on the original benzisoxazole ring, such as the methylene (B1212753) group in this compound.
The proposed mechanism for this electrochemical transformation involves several key steps:
Ring Opening: The reaction is initiated by the electrochemical reduction of the 2,1-benzisoxazole ring, leading to the cleavage of the weak N-O bond.
Oxygen Atom Removal: Subsequent steps involve the removal of the oxygen atom from the heterocyclic ring.
C(sp³)-Sulfonylation: A sulfonyl radical, generated from a sulfonate substrate in the reaction mixture, attacks the C(sp³) center, forming the new C-S bond and yielding the final alkyl sulfone product.
This method is notable for its mild conditions and high efficiency, with reported yields ranging from 68% to 93%. researchgate.netresearchgate.net The reaction is typically conducted in a mixed solvent system of acetonitrile and water. This electrochemical strategy provides a direct route to alkyl sulfones from readily available benzisoxazole precursors, avoiding harsh reagents typically required for such transformations.
| Parameter | Details |
|---|---|
| Reaction Type | Electrochemical Skeleton Transformation |
| Starting Material | 2,1-Benzisoxazole derivative |
| Reagent | Sulfonate (Source of R-SO2) |
| Key Transformation | C(sp³)-Sulfonylation |
| Product | Alkyl Sulfone |
| Solvent System | Acetonitrile/Water |
| Reported Yields | 68-93% researchgate.netresearchgate.net |
Compound Index
| Compound Name |
|---|
| This compound |
| 2,1-Benzisoxazole |
| 2-azidobenzoic acid |
| 2,1-benzisoxazole-3(1H)-one |
| 2-oxo-3-carboxy-3H-azepine |
| Acridanone |
| Alkyl Sulfone |
| Palladium Acetate (B1210297) (Pd(OAc)2) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) |
| XPhos |
| SPhos |
| tBuBrettPhos |
| Sodium t-butoxide (NaOt-Bu) |
| Potassium Carbonate (K2CO3) |
| Cesium Carbonate (Cs2CO3) |
| Toluene |
| Dioxane |
| Tetrahydrofuran (THF) |
| Acetonitrile |
| Nitric Acid |
Computational and Theoretical Investigations of 2,1 Benzisoxazole Systems
Quantum Chemical Modeling
Quantum chemical modeling is instrumental in understanding the fundamental processes of bond formation and cleavage in 2,1-benzisoxazole systems.
The stability of the 2,1-benzisoxazole ring is a key area of investigation, given the inherent weakness of the N-O bond. researchgate.netresearchgate.net Computational analyses of potential energy surfaces (PES) have been crucial in mapping the pathways for thermal isomerization and decomposition. For the parent 2,1-benzisoxazole, studies have shown it undergoes two primary thermal reactions: ring contraction to form cyclopentadienecarbonitrile (B14170011) and carbon monoxide, and cleavage to form phenylnitrene. acs.org
In contrast, the isomer 1,2-benzisoxazole (B1199462) primarily isomerizes to o-hydroxybenzonitrile before fragmentation at higher temperatures. nih.gov The potential energy surface for this isomerization was found to be complex, involving multiple intermediates and transition states, with a calculated activation energy of approximately 51.7 kcal/mol. nih.gov These computational studies help predict the thermal stability and degradation pathways of different benzisoxazole systems. acs.orgnih.gov
| Reaction Pathway | Products | Activation Energy (kcal/mol) | Reference |
| Thermal Decomposition of 2,1-Benzisoxazole | Cyclopentadienecarbonitrile + CO | Not specified | acs.org |
| Thermal Decomposition of 2,1-Benzisoxazole | Phenylnitrene | Not specified | acs.org |
| Isomerization of 1,2-Benzisoxazole | o-Hydroxybenzonitrile | ~51.7 | nih.gov |
Reactivity Descriptors and Predictive Modeling
Predictive models based on quantum mechanical principles are used to forecast the reactivity of 2,1-benzisoxazole derivatives in various chemical reactions.
The Klopman-Salem equation and associated reactivity indices provide a theoretical framework for understanding nucleophilic substitution reactions. This approach has been applied to analyze the reaction between para-substituted nitroarenes and the phenylacetonitrile (B145931) carbanion, a key step in the synthesis of some 2,1-benzisoxazole derivatives. researchgate.netresearchgate.netscispace.com By analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants, Klopman's concept helps in predicting the regioselectivity and limitations of this synthetic method. researchgate.netresearchgate.net These studies have helped to define the structural requirements of the aromatic substrate that favor the formation of the 2,1-benzisoxazole ring system. researchgate.netscispace.com
The model of orbital interactions is another powerful tool for rationalizing the influence of substituents on reaction kinetics. researchgate.net This model has been used to evaluate how different substituent groups on para-substituted nitrobenzenes affect the rate of their reaction with phenylacetonitrile. researchgate.net The analysis focuses on how substituents modify the energy and coefficients of the frontier orbitals, thereby influencing the orbital overlap and interaction energy in the transition state. nih.gov This approach presumes that the rate-limiting step of the reaction has an associative character. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the electronic structure and properties of molecules. In the context of 2,1-benzisoxazole systems, DFT has been applied to a broad range of problems. researchgate.net
Applications include:
Structural and Property Analysis: DFT calculations have been used to investigate the structure and properties of terminal borylene ruthenium complexes containing benzisoxazole moieties. worldscientific.com
Reaction Mechanisms: The theory has been employed to study the fragmentation patterns of dichloro-3-aryl-2,1-benzisoxazoles in mass spectrometry, suggesting that they may transform into dichloroacridinone cation radicals before decay. researchgate.net
Interaction with Environment: DFT methods have been used to model the interaction of 2,1-benzisoxazole with water molecules, which is crucial for understanding its behavior in biological systems. These studies calculate stabilization and binding energies of benzisoxazole-water complexes. worldscientific.comresearchgate.net
Reactivity and regioselectivity: DFT calculations, including the analysis of HOMO and LUMO orbitals and global reactivity indices, are used to explain the regioselectivity observed in cycloaddition reactions for synthesizing isoxazole (B147169) derivatives. nih.govresearchgate.net
The table below presents sample data that can be derived from DFT calculations, illustrating the types of parameters used to understand molecular properties.
| Calculated Parameter | Significance | Example System | Reference |
| HOMO-LUMO Energy Gap (Eg) | Indicates chemical reactivity and electronic excitation energy. | Dithienylbenzothiadiazole derivatives | mdpi.com |
| Protonation/Deprotonation Enthalpies | Predicts the most likely sites for proton gain or loss. | 2,1-Benzisoxazole | researchgate.net |
| Intermolecular Hydrogen Bond Energies | Quantifies the strength of interactions with solvent molecules like water. | 2,1-Benzisoxazole-Water Complexes | worldscientific.com |
| Optimized Geometric Parameters (Bond lengths, angles) | Provides the most stable three-dimensional structure of the molecule. | Bis-isoxazole hybrids | nih.govsemanticscholar.org |
Conformational Analysis and Prediction of Spectroscopic Propertiesacs.org
Beyond NMR prediction, computational methods are crucial for analyzing the three-dimensional conformations of molecules and predicting their chiroptical properties, such as Electronic Circular Dichroism (ECD). This is particularly important for determining the absolute configuration of chiral molecules.
In the same study that led to the structural revision mentioned above, the resulting molecule possessed a stereogenic center. acs.org After separating the racemic mixture into its two enantiomers, computational analysis was used to assign the absolute configuration to each. acs.org The process involved:
Performing a conformational search to identify the most stable three-dimensional structures of the possible enantiomers (e.g., R and S isomers).
Using Time-Dependent Density Functional Theory (TD-DFT) to simulate the ECD spectra for each enantiomer based on their stable conformations.
Comparing the simulated spectra with the experimentally measured ECD spectra.
The results showed a clear match between the experimental spectrum of the (+)-enantiomer and the simulated spectrum for the R-isomer, and a corresponding match between the (−)-enantiomer and the S-isomer. acs.org This allowed for the unambiguous assignment of the absolute configurations, a task that would have been challenging to achieve through experimental methods alone. acs.org
Transition State Theory in Kinetic Analysisacs.org
Transition State Theory (TST) is a fundamental model used to understand and quantify the rates of chemical reactions. It posits that the reaction rate is determined by the concentration of an activated complex (the transition state) in equilibrium with the reactants. Computational chemistry allows for the detailed mapping of potential energy surfaces, locating both minima (reactants, intermediates, products) and saddle points (transition states), thereby enabling the calculation of activation energies and reaction rate constants.
Studies on the thermal isomerization of the related 1,2-benzisoxazole have utilized TST to explain its transformation into o-hydroxybenzonitrile. acs.org Quantum chemical calculations identified a complex potential energy surface with multiple intermediates and four transition states. acs.org Using the energetic information from this surface, the unimolecular isomerization rate constants were calculated via TST, yielding an Arrhenius expression that was in reasonable agreement with experimental results from shock-tube studies. acs.org The calculated rate constant was k_first = 4.15 × 10¹⁴ exp(−51.7 × 10³/RT) s⁻¹ (where R is in cal/(K mol)). acs.org
However, classical TST is not sufficient to explain all reactions involving 2,1-benzisoxazole systems, particularly at very low temperatures. The formation of 2,1-benzisoxazole from the cyclization of triplet syn-2-formyl-3-fluorophenylnitrene occurs spontaneously even at cryogenic temperatures (10-20 K), with kinetics that are independent of temperature. uc.ptacs.org This temperature independence is a hallmark of a quantum mechanical tunneling (QMT) process, where the system passes through the reaction barrier rather than over it. acs.orgresearchgate.net Such reactions cannot be rationalized by classical TST. acs.org
Furthermore, the cyclization involves a change in electron spin state from a triplet nitrene reactant to a singlet 2,1-benzisoxazole product. uc.pt The kinetics of these spin-forbidden reactions are analyzed using more advanced models like non-adiabatic transition state theory (NA-TST), which accounts for the crossing between potential energy surfaces of different spin states. uc.pt
Table 2: Kinetic Data for the Tunneling-Controlled Cyclization of Triplet Nitrene to 2,1-Benzisoxazole
| Reaction | Temperature (K) | Rate Constant (k) | Half-life (τ₁/₂) |
| s-³2 → 3 | 10 | ~1 × 10⁻³ s⁻¹ | ~11 min |
| s-³2 → 3 | 20 | ~1 × 10⁻³ s⁻¹ | ~11 min |
Data adapted from kinetic measurements of the spontaneous rearrangement of triplet 2-formyl-3-fluorophenylnitrene (s-³2) to 4-fluoro-2,1-benzisoxazole (3) in a nitrogen matrix. acs.orgresearchgate.net
Advanced Spectroscopic and Analytical Techniques in 2,1 Benzisoxazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural and mechanistic investigation of 2,1-benzisoxazole derivatives. Its versatility allows for detailed analysis ranging from the confirmation of new molecular frameworks to the study of subtle dynamic processes.
Mechanistic Studies Employing Isotopic Labeling (e.g., ¹⁸O)
Isotopic labeling is a powerful tool within NMR spectroscopy to trace the pathways of atoms during chemical reactions, providing direct evidence for proposed mechanisms. In the context of 2,1-benzisoxazole synthesis, ¹⁸O labeling has been instrumental. For instance, in the electrochemical synthesis of 2,1-benzisoxazoles from 2'-nitroacetophenones, the mechanism was probed using ¹⁸O-labeled carbonyl oxygen in the starting material. Analysis of the resulting 2,1-benzisoxazole product by mass spectrometry revealed no incorporation of the ¹⁸O label. rsc.org This finding suggests a nucleophilic attack by the oxygen of the hydroxylamine (B1172632) intermediate, formed from the reduction of the nitro group, onto the carbonyl carbon, followed by cyclization and dehydration. rsc.org This type of isotopic labeling experiment provides clear, atom-specific evidence that helps to distinguish between possible reaction pathways. rsc.orgnih.gov
Structural Elucidation and Confirmation of Novel Derivatives
NMR spectroscopy, including ¹H, ¹³C, and various 2D techniques, is fundamental for the unambiguous structural determination of novel 2,1-benzisoxazole derivatives. ipb.ptresearchgate.netcore.ac.uk Chemical shifts and coupling constants in ¹H NMR spectra provide detailed information about the electronic environment and connectivity of protons in the molecule. For example, in a series of synthesized 2,1-benzisoxazole derivatives, the chemical shifts of the protons on the benzisoxazole core and the substituent groups were used to confirm their structures. nih.gov
Below is an interactive table showcasing representative ¹H and ¹³C NMR data for a selection of 2,1-benzisoxazole derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole | 8.23 (s, 1H), 8.19–8.07 (m, 2H), 7.77 (dd, J = 12.6, 3.1 Hz, 1H), 7.76–7.57 (m, 2H), 7.49–7.40 (m, 1H) | 163.4, 156.4, 136.2, 133.2, 130.4, 130.1, 128.7, 126.3, 119.7, 117.7, 114.6 |
| 5-(1,3-Dioxolan-2-yl)-3-phenylbenzo[c]isoxazole | 8.17–8.08 (m, 3H), 7.75–7.63 (m, 3H), 7.63–7.56 (m, 1H), 7.46 (d, J = 9.3 Hz, 1H), 5.82 (s, 1H), 4.20–4.04 (m, 2H), 4.04–3.93 (m, 2H) | 165.1, 158.0, 135.5, 131.4, 130.5, 130.1, 127.7, 127.0, 120.1, 115.9, 113.6, 103.1, 65.6 |
| Ethyl Benzo[c]isoxazole-3-carboxylate | 7.89 (d, J = 8.0 Hz, 1H), 7.66 (d, J = 8.2 Hz, 1H), 7.52 (t, J = 7.3 Hz, 1H), 7.45 (t, J = 7.3 Hz, 1H), 4.56 (q, J = 7.1 Hz, 2H), 1.49 (t, J = 7.2 Hz, 3H) | 156.6, 152.9, 151.0, 140.6, 128.2, 125.9, 122.2, 111.8, 63.4, 14.3 |
Dynamic NMR for Tautomerism and Isomerization Process Studies
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying dynamic processes such as tautomerism and isomerization that occur on the NMR timescale. researchgate.net While specific DNMR studies focused solely on 2,1-benzisoxazole-3-acetonitrile are not extensively documented in the provided search results, the principles of DNMR are applicable to the broader class of 2,1-benzisoxazoles. For example, in related heterocyclic systems, DNMR has been used to investigate the equilibrium between different tautomeric forms in solution by observing changes in the NMR spectra as a function of temperature. acs.org These studies can provide valuable kinetic and thermodynamic data about the isomerization processes. researchgate.netrsc.org The potential for tautomerism in 2,1-benzisoxazole derivatives, particularly those with specific substituents, makes DNMR a relevant and powerful tool for future investigations.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the study of fragmentation patterns to infer molecular structure and reactivity. senecalearning.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of newly synthesized 2,1-benzisoxazole derivatives. nih.govresearchgate.net Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. senecalearning.combioanalysis-zone.com This high level of accuracy is indispensable for confirming the identity of a target compound and for ruling out potential impurities. cmu.edunih.gov
The table below provides examples of calculated versus found accurate masses for several 2,1-benzisoxazole derivatives, demonstrating the power of HRMS in their characterization.
| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
| 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole | [M+Na]⁺ | 285.9803 | 285.9798 | nih.gov |
| 5-(1,3-Dioxolan-2-yl)-3-phenylbenzo[c]isoxazole | [M+Na]⁺ | 304.0944 | 304.0950 | nih.gov |
| Ethyl Benzo[c]isoxazole-3-carboxylate | [M+H]⁺ | 192.0655 | 192.0661 | acs.org |
Fragmentation Pattern Analysis by Electron Impact Ionization for Reactivity Characterization
Electron Impact (EI) ionization is a hard ionization technique that causes extensive fragmentation of the molecular ion. libretexts.org The resulting fragmentation pattern is a characteristic fingerprint of a molecule and provides valuable information about its structure and the relative stability of its substructures. researchgate.netucl.ac.uk The fragmentation of molecules under EI conditions is dependent on the nature of the compound and can characterize its reactivity in various chemical reactions. researchgate.net For 2,1-benzisoxazoles, the weak N-O bond is a potential site for initial fragmentation, leading to ring-opening and subsequent rearrangements. researchgate.net
Studies on dichloro-3-aryl-2,1-benzisoxazoles have shown that similar fragment ions are observed across the series, indicating common fragmentation pathways. researchgate.net Quantum chemical modeling suggests that prior to fragmentation, the molecular ions of these compounds may rearrange into more stable acridinone (B8587238) cation radicals. researchgate.net This highlights how the analysis of fragmentation patterns can provide insights into the intrinsic reactivity and stability of the 2,1-benzisoxazole ring system. libretexts.orgresearchgate.net
X-ray Crystallography for Unequivocal Structure Determination of Derivatives
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, offering irrefutable proof of a compound's constitution and stereochemistry. In the field of 2,1-benzisoxazole chemistry, X-ray diffraction analysis has been instrumental in confirming the structures of newly synthesized derivatives and reaction intermediates.
For instance, the structure of the 2,1-benzisoxazole derivative, 5-Chloro-6-(5-methyl-1,2,4-oxadiazol-3-yl)-3-phenylbenzo[c]isoxazole, was definitively confirmed using single-crystal X-ray diffraction analysis. researchgate.net This analysis provided the conclusive structural data for the compound. researchgate.net
In another study, X-ray crystallography was crucial in elucidating the mechanism of a complex ring-fusion reaction. acs.org The reaction of a rhodium complex with 2,1-benzisoxazole yielded a reaction intermediate whose structure was characterized by X-ray crystallographic analysis. acs.org This analysis revealed that the intermediate retained a similar structural framework to the starting rhodium complex but with the substitution of chloride and triphenylphosphine (B44618) ligands with a 2,1-benzisoxazole and a water molecule. acs.org This detailed structural insight was vital for understanding the subsequent steps of the reaction mechanism. acs.org
The crystallographic data for selected 2,1-benzisoxazole derivatives provide a wealth of structural information, as detailed in the interactive table below.
Interactive Table: Crystallographic Data for a 2,1-Benzisoxazole Derivative
| Compound Name | Formula | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|---|
| 5-Chloro-6-(5-methyl-1,2,4-oxadiazol-3-yl)-3-phenylbenzo[c]isoxazole | C₁₆H₁₀ClN₃O₂ | Orthorhombic | P2₁2₁2₁ | The molecule is not planar, with the phenyl ring twisted relative to the benzisoxazole core. | researchgate.net |
| Reaction Intermediate 6 | Not specified | Not specified | Not specified | Features a 2,1-benzisoxazole and a water molecule coordinated to a rhodium center. | acs.org |
Chromatographic Methods in Reaction Monitoring and Product Isolation
Chromatographic techniques are fundamental tools in the synthesis and analysis of this compound and its derivatives. These methods are extensively used to monitor the progress of reactions, ensuring that starting materials are fully consumed, and to isolate and purify the desired products from byproducts and unreacted reagents. The choice of chromatographic method often depends on the scale of the reaction and the polarity of the compounds involved.
Reaction Monitoring:
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for real-time monitoring of reaction progress. TLC offers a quick and simple way to qualitatively assess the reaction mixture. For example, in the synthesis of 2-benzoxazole acetonitrile (B52724), a related compound, TLC was used to monitor the reaction until it was deemed complete. google.com
For more quantitative and precise monitoring, HPLC is the method of choice. In the photochemical synthesis of 2,1-benzisoxazole-3(1H)-ones, HPLC analysis was used to determine the yields of the products and to confirm the complete conversion of the starting 2-azidobenzoic acid. beilstein-journals.orgbeilstein-journals.org The progress of these photolysis reactions was followed by analyzing the HPLC peak areas of the starting azides. beilstein-journals.org A gradient solvent system was often employed to achieve optimal separation of the components in the reaction mixture. beilstein-journals.org
Product Isolation and Purification:
Column chromatography is the most widely used method for the purification of 2,1-benzisoxazole derivatives on a preparative scale. beilstein-journals.orgacs.org After the reaction is complete, the crude product mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a suitable solvent system (eluent) is passed through the column to separate the components based on their differential adsorption to the stationary phase. acs.orgacs.org
For instance, in the synthesis of ethyl benzo[c]isoxazole-3-carboxylate, the crude reaction product was purified via silica gel column chromatography. acs.org Similarly, the isolation of 2-oxo-3H-azepine-3-carboxylic acid, a product from the photolysis of 2-azidobenzoic acid, was achieved by preparative column chromatography on silica gel. beilstein-journals.org The choice of eluent is critical for successful separation; common solvent systems include mixtures of hexanes and ethyl acetate (B1210297) or dichloromethane. acs.orgacs.org
In some cases, semi-preparative HPLC is used for the final purification of small quantities of high-purity compounds, particularly for biological testing or characterization. nih.gov For example, 3-hydroxy-1,2-benzisoxazole and its derivatives were purified by semi-preparative HPLC using methanol-water gradients. nih.gov
The table below summarizes the chromatographic conditions used in the synthesis and purification of various 2,1-benzisoxazole derivatives and related compounds.
Interactive Table: Chromatographic Methods in 2,1-Benzisoxazole Research
| Technique | Application | Stationary Phase | Mobile Phase / Eluent | Compound(s) | Reference |
|---|---|---|---|---|---|
| TLC | Reaction Monitoring | Silica Gel UV-254 | Not specified | 2-Benzoxazole acetonitrile | google.com |
| HPLC | Reaction Monitoring & Yield Determination | Reversed-phase C18 | Gradient: Ethanol (B145695)/aqueous Phosphoric Acid | 2,1-Benzisoxazole-3(1H)-one, 2-oxo-3H-azepine-3-carboxylic acid | beilstein-journals.orgbeilstein-journals.org |
| Column Chromatography | Product Isolation | Silica Gel | Hexanes/Ethyl Acetate | Ethyl benzo[c]isoxazole-3-carboxylate | acs.org |
| Column Chromatography | Product Isolation | Silica Gel | Acetone/Ethanol | 2-Oxo-3H-azepine-3-carboxylic acid | beilstein-journals.org |
| Column Chromatography | Product Isolation | Silica Gel | Hexanes/Ether | 1-Isopropyl-3-nitrosobenzene | acs.org |
| Semi-preparative HPLC | Product Purification | Not specified | Methanol/Water with 0.1% Formic Acid | 3-Hydroxy-1,2-benzisoxazole | nih.gov |
Role of 2,1 Benzisoxazoles As Key Intermediates and Building Blocks in Complex Organic Synthesis
Precursors for Synthesizing Diverse Multi-Ring Heterocyclic Systems
The strategic importance of 2,1-benzisoxazoles is most evident in their use to construct a variety of fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. nih.govrsc.org
2,1-Benzisoxazoles are fundamental for the synthesis of quinolines, acridines, and quinazolines. nih.govacademie-sciences.frbeilstein-journals.org The most common pathway involves the initial conversion of 3-aryl-2,1-benzisoxazoles into 2-aminobenzophenones. nih.gov This transformation is typically achieved through reduction, for example, using iron in acetic acid. academie-sciences.fr These resulting 2-aminobenzophenones are then used as key intermediates. For instance, they can be condensed with compounds containing active methylene (B1212753) groups to form quinolines or with various nitrogen-containing reagents to build quinazolines. nih.govnih.gov
Direct transformations are also possible. For example, Rh(II)-catalyzed transannulation of 2,1-benzisoxazoles with N-sulfonyl-1,2,3-triazoles provides a direct route to quinazoline (B50416) derivatives. organic-chemistry.org Similarly, cycloaddition reactions of 2,1-benzisoxazoles can yield quinazoline scaffolds. google.com
The versatility of 2,1-benzisoxazole chemistry extends to the creation of novel and complex heterocyclic frameworks. A notable example is the synthesis of the isoxazolo[4,3-e]indazole system. osi.lv This new heterocyclic structure was synthesized through the nucleophilic substitution of a hydrogen atom in 1-methyl-5-nitro-1H-indazole using various aryl acetonitriles in a basic medium. osi.lvresearchgate.net The reaction mechanism involves the formation of a 2,1-benzisoxazole-type ring system as an intermediate, which then undergoes further intramolecular reactions to yield the final, complex isoxazolo[4,3-e]indazole product. researchgate.net
One of the most significant applications of 3-aryl-2,1-benzisoxazoles is their role as precursors in the synthesis of 1,4-benzodiazepines, a class of potent psychoactive drugs. nih.gov The critical step in this synthetic pathway is the transformation of the 3-aryl-2,1-benzisoxazole into a 2-aminobenzophenone. nih.gov These 2-aminobenzophenones are the cornerstone intermediates for building the seven-membered diazepine (B8756704) ring characteristic of this class of compounds. nih.gov
Synthesis of SF₅-Containing Heterocycles
The pentafluorosulfanyl (SF₅) group is of growing interest in medicinal chemistry due to its unique electronic properties and high lipophilicity. researchgate.net 2,1-Benzisoxazoles serve as crucial intermediates for introducing this group into heterocyclic systems like quinolines and quinazolines. nih.govbeilstein-journals.org
The synthesis begins with the Davis reaction, where meta- or para-nitro-(pentafluorosulfanyl)benzenes react with arylacetonitriles in the presence of a base, such as sodium hydroxide (B78521) in ethanol (B145695), to yield SF₅-containing 3-aryl-2,1-benzisoxazoles. nih.govresearchgate.net This reaction generally provides good yields, particularly with arylacetonitriles that have electron-neutral or electron-donating groups. nih.gov Subsequent reduction of these SF₅-substituted benzisoxazoles, often with iron powder in acetic acid, efficiently produces SF₅-containing ortho-aminobenzophenones. nih.govresearchgate.net These aminobenzophenones are then subjected to condensation reactions to furnish the final SF₅-containing quinolines and quinazolines. nih.gov
Table 1: Synthesis of SF₅-Containing 2,1-Benzisoxazoles via the Davis Reaction This table details the reaction of various nitro-(pentafluorosulfanyl)benzenes with arylacetonitriles to produce SF₅-substituted 2,1-benzisoxazoles.
Exploration in Material Science and Optoelectronic Applications (focused on chemical synthesis and structure)
The 2,1-benzisoxazole scaffold is not only a precursor for pharmaceuticals but also for organic functional materials. rsc.org The inherent structural and electronic properties of the ring system make it a valuable component in the design of novel materials. While direct applications of 2,1-benzisoxazole-3-acetonitrile in materials are less common, the broader class of 2,1-benzisoxazoles serves as versatile synthons. rsc.org
In the context of optoelectronics, research has focused on incorporating the SF₅ moiety into C^N cyclometalated ligands for use in iridium(III) and platinum(II) complexes. researchgate.net The synthesis of these complex ligands often relies on building blocks derived from SF₅-substituted heterocycles, such as the quinolines originating from SF₅-containing 2,1-benzisoxazoles. nih.govresearchgate.net The structural rigidity and electronic nature of the benzisoxazole-derived core contribute to the stability and desired photophysical properties of the final metal complexes. researchgate.net
Structure Reactivity Relationships and Design Principles of 2,1 Benzisoxazole Derivatives
Influence of Substituents on Synthetic Efficiency and Reaction Pathways
The synthesis of the 2,1-benzisoxazole core can be significantly influenced by the nature and position of substituents on the aromatic ring and at the 3-position. These substituents can exert electronic and steric effects that alter reaction rates, yields, and even the preferred reaction pathway.
A sustainable and versatile electrochemical protocol for the synthesis of 3-(acylamidoalkyl)-2,1-benzisoxazoles by cathodic reduction of nitroarenes has demonstrated the tolerance of this method to a wide array of substituents. nih.gov The efficiency of the cyclization is affected by both steric and electronic factors. For instance, in the synthesis of various N-acyl derivatives, primary, secondary, and even sterically demanding tertiary alkyl substituents on the acyl group were well-tolerated, affording the desired products in good yields. nih.gov
The electronic nature of substituents on the arene ring also plays a critical role. Both electron-donating and electron-withdrawing groups are compatible with many synthetic methodologies. nih.govacs.org For example, a method involving the partial reduction of methyl 2-nitrobenzoates tolerates both strongly electron-donating and -withdrawing arene substituents. nih.govacs.org In some synthetic approaches, such as the cyclization of o-substituted aryl oximes, electron-withdrawing groups on the aromatic ring can facilitate the reaction, while electron-donating groups may reduce reactivity. chim.it
The following table illustrates the influence of various substituents on the yield of 3-(acylamidoalkyl)-2,1-benzisoxazoles synthesized via an electrochemical method. nih.gov
| Substituent (R) on Acyl Group | Arene Substituent | Yield (%) |
|---|---|---|
| Methyl | H | 81 |
| Ethyl | H | 79 |
| iso-Propyl | H | 75 |
| tert-Butyl | H | 78 |
| n-Hexyl | H | 76 |
| Phenyl | H | 58 |
| Benzyl (B1604629) | H | 60 |
| Methyl | 4-Fluoro | 60 |
| Methyl | 4-Chloro | 55 |
| Methyl | 4-Bromo | 52 |
Correlations between Structural Features and Chemical Reactivity Profiles
The chemical reactivity of 2,1-benzisoxazole derivatives is largely dictated by the inherent strain and weakness of the N-O bond within the isoxazole (B147169) ring. This feature makes them valuable precursors for a variety of chemical transformations.
The facile cleavage of the N-O bond is a hallmark of 2,1-benzisoxazole reactivity. This cleavage can be initiated by various reagents and conditions, leading to the formation of reactive intermediates. For instance, reduction of 2,1-benzisoxazoles can lead to the corresponding 2-aminoaryl ketones. This transformation is of significant synthetic utility as 2-aminobenzophenones are key intermediates in the synthesis of pharmaceuticals like 1,4-benzodiazepines. nih.gov
The substituents on the benzisoxazole ring significantly influence the ease of N-O bond cleavage. Electron-withdrawing groups on the aromatic ring can stabilize the transition state of the cleavage reaction, thereby increasing the reactivity. Conversely, electron-donating groups may decrease the propensity for N-O bond scission. The nature of the substituent at the 3-position also plays a role; for example, the presence of an electron-withdrawing group like a nitrile in 2,1-Benzisoxazole-3-acetonitrile can influence the reactivity of the entire molecule.
Furthermore, 2,1-benzisoxazoles can participate in cycloaddition and annulation reactions. They can act as synthons for the construction of other heterocyclic systems. For example, they can react with dienophiles in [4+2] cycloadditions to furnish quinoline (B57606) and benzoxazinone (B8607429) scaffolds. nih.gov
The reactivity profile of the 3-acetonitrile group itself adds another dimension to the chemical behavior of the title compound. The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, allowing for further functionalization at the 3-position.
Rational Design of Novel 2,1-Benzisoxazole Derivatives for Specific Chemical Transformations
The predictable reactivity of the 2,1-benzisoxazole scaffold allows for the rational design of novel derivatives tailored for specific synthetic purposes. By strategically placing different functional groups on the aromatic ring or at the 3-position, chemists can fine-tune the electronic and steric properties of the molecule to favor desired reaction pathways.
A key design principle involves leveraging the labile N-O bond. By incorporating appropriate triggering groups, 2,1-benzisoxazoles can be designed as precursors for arylnitrenes, which are highly reactive intermediates capable of undergoing a variety of transformations, including C-H insertion and aziridination reactions.
The versatility of 2,1-benzisoxazoles as building blocks is evident in their use in cascade reactions. For instance, an isoxazole to benzisoxazole rearrangement has been utilized to promote cascade reactions that lead to the stereodefined synthesis of complex polycyclic molecules. nih.gov This highlights the potential for designing intricate reaction sequences where the benzisoxazole core is formed and then further transformed in a single pot.
Another design strategy focuses on the functionalization of the 3-position. For this compound, the acetonitrile (B52724) group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of other derivatives. The activated methylene group can also be used as a handle for introducing new substituents. This allows for the design of a library of 3-substituted 2,1-benzisoxazoles with diverse functionalities for various chemical transformations.
Future Directions and Emerging Research Avenues
Development of Novel and More Sustainable Synthetic Routes to 2,1-Benzisoxazoles
The pursuit of greener and more efficient methods for synthesizing 2,1-benzisoxazoles is a significant area of contemporary research. Traditional methods often rely on harsh reagents and conditions, prompting the exploration of more environmentally benign alternatives.
A notable advancement is the development of an electrochemical protocol for the synthesis of 3-(acylamidoalkyl)-2,1-benzisoxazoles. chemrxiv.orgrsc.orgrsc.org This method utilizes the cathodic reduction of readily available nitroarenes in a simple undivided cell setup with inexpensive and reusable carbon-based electrodes. chemrxiv.orgrsc.orgrsc.org The reaction proceeds under constant current conditions in an environmentally friendly water/methanol mixture, using sulfuric acid as both a supporting electrolyte and an acidic catalyst. rsc.org This approach has demonstrated broad applicability with 39 diverse examples achieving yields of up to 81% and has been successfully scaled up, highlighting its potential for industrial applications. rsc.orgrsc.org
Another innovative and sustainable approach involves the use of a cellulose-derived carbon-supported platinum (Pt/c-C) nanocatalyst for the chemoselective hydrogenation of 2-nitroacylbenzenes. mdpi.com This catalyst facilitates both the reduction of the nitro group and the subsequent dehydration to form the 2,1-benzisoxazole ring under mild, ambient conditions. mdpi.com The reaction proceeds with high selectivity and has been successfully applied to a variety of 2-nitroacylbenzenes, including those with both electron-donating and electron-withdrawing groups, affording good to excellent yields. mdpi.com
Furthermore, a novel and mild method has been developed for the preparation of 5-benzo[c]isoxazolbarbiturates from 5-(2-nitrobenzylidene)barbiturates. academie-sciences.fr This reaction is characterized by its simplicity, mild conditions, readily accessible starting materials, and straightforward workup, offering a valuable alternative to previously described methods. academie-sciences.fr
Researchers are also exploring Lewis acid-catalyzed annulation reactions. For instance, the BF3·Et2O-catalyzed reaction of glyoxylate (B1226380) esters and nitrosoarenes provides a convergent route to 2,1-benzisoxazoles from previously unexplored starting materials. acs.org This atom-economical method furnishes a range of 2,1-benzisoxazoles in moderate to high yields under convenient conditions. acs.org
The table below summarizes some of the key sustainable synthetic routes developed for 2,1-benzisoxazoles.
| Method | Key Features | Starting Materials | Catalyst/Reagent | Conditions |
| Electrochemical Synthesis | Sustainable, scalable, simple setup, reusable electrodes. chemrxiv.orgrsc.orgrsc.org | Nitroarenes | Carbon electrodes, H2SO4 | Constant current, water/methanol rsc.org |
| Catalytic Hydrogenation | Chemoselective, mild conditions, high selectivity. mdpi.com | 2-Nitroacylbenzenes | Pt/c-C nanocatalyst | H2, 30 °C, 1 atm mdpi.com |
| Base-mediated Cyclization | Simple, mild conditions, good yields. academie-sciences.fr | 5-(2-Nitrobenzylidene)barbiturates | Sodium hydroxide (B78521) | Isopropyl alcohol, room temperature nih.gov |
| Lewis Acid-Catalyzed Annulation | Atom economical, convergent route. acs.org | Glyoxylate esters, Nitrosoarenes | BF3·Et2O | CH2Cl2 acs.org |
Exploration of New Reactivity Modes and Chemical Transformations of the Core Scaffold
The inherent reactivity of the 2,1-benzisoxazole ring system is being actively investigated to discover new chemical transformations and expand its utility as a synthetic intermediate.
One area of focus is the palladium-catalyzed direct arylation of 2,1-benzisoxazole with aryl bromides. researchgate.net This method provides access to 3-arylbenzoisoxazoles in moderate to high yields using a palladium catalyst and an inexpensive base. researchgate.net A significant advantage of this transformation is that the resulting 3-aryl-2,1-benzisoxazoles can undergo subsequent ring-opening to furnish 2-aminobenzophenones, valuable intermediates in pharmaceutical synthesis. researchgate.net
The development of radical dearomatizing spirocyclization cascades of benzisoxazoles represents another exciting frontier. bohrium.com By reacting benzisoxazole-tethered ynones with aryl thiols, densely functionalized spirocycles can be prepared in high yields. bohrium.com This radical chain reaction opens up new avenues for creating complex, three-dimensional molecular architectures from simple aromatic precursors. The resulting spirocyclic products can be further transformed into other spirocyclic scaffolds, demonstrating the synthetic versatility of this approach. bohrium.com
Furthermore, the [3+2] cycloaddition of in situ generated nitrile oxides with arynes has been utilized to synthesize a library of 3,5,6-trisubstituted benzisoxazoles. nih.gov This method allows for the rapid construction of a diverse set of benzisoxazole derivatives, which can be further functionalized through acylation, sulfonylation, and metal-catalyzed cross-coupling reactions. nih.gov
The ring-opening of benzisoxazole to form 2-cyanophenolate, a reaction known as the Kemp elimination, has been shown to be catalyzed by a (Co8L12)16+ coordination cage in an aqueous solution. nih.gov This supramolecular approach to catalysis highlights the potential for molecular flasks to mediate and accelerate reactions involving the 2,1-benzisoxazole core. nih.gov
These emerging reactivity modes are summarized in the table below.
| Reactivity Mode | Transformation | Key Reagents/Catalysts | Product Class |
| Direct Arylation | C-H functionalization | Pd(OAc)2 or PdCl(C3H5)(dppb), KOAc | 3-Arylbenzoisoxazoles researchgate.net |
| Radical Spirocyclization | Dearomative cascade | Aryl thiols | Spirocycles bohrium.com |
| [3+2] Cycloaddition | Aryne chemistry | o-(trimethylsilyl)aryl triflates, chlorooximes, CsF | 3,5,6-Trisubstituted benzisoxazoles nih.gov |
| Catalytic Ring-Opening | Kemp elimination | (Co8L12)16+ coordination cage | 2-Cyanophenolates nih.gov |
Advanced Mechanistic Elucidation using State-of-the-Art Techniques
A deeper understanding of the reaction mechanisms governing the formation and transformation of 2,1-benzisoxazoles is crucial for optimizing existing methods and designing new reactions. Modern analytical techniques are being employed to shed light on these intricate processes.
For instance, in the Lewis acid-catalyzed annulation of glyoxylate esters and nitrosoarenes, 18O labeling studies were conducted to trace the origin of the oxygen atom in the isoxazole (B147169) ring. acs.org This experiment, along with the analysis of substrate scope and regioselectivities, and the preparation of a putative reaction intermediate, supported a proposed mechanism involving an unusual umpolung addition of glyoxylates to nitrosobenzenes followed by a Friedel–Crafts cyclization. acs.org
Similarly, mechanistic studies of the electrochemical synthesis of 2,1-benzisoxazoles point to the cathodic reduction of the nitro group as the key initial step, followed by a cyclocondensation reaction. rsc.org The simplicity of the undivided cell setup and the use of constant current conditions facilitate the study and optimization of this process. rsc.org
In the context of radical reactions, the identification of stabilizing three-electron interactions was key to the development of the dearomative spirocyclization cascade of benzisoxazoles. bohrium.com This insight into the underlying radical mechanism will guide the future design of similar transformations with other aromatic systems. bohrium.com
Integrated Computational Chemistry Approaches for Predictive Synthesis and Reactivity
Computational chemistry is increasingly being integrated into the study of 2,1-benzisoxazoles to predict their synthesis, reactivity, and biological activity.
Density Functional Theory (DFT) studies are being used to provide insights into the electronic properties of benzisoxazole derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information helps in understanding the electrophilicity and nucleophilicity of these molecules, which is crucial for predicting their reactivity in various chemical transformations. researchgate.net
Molecular docking simulations are employed to predict the binding interactions of benzisoxazole-containing compounds with biological targets. researchgate.netnih.gov For example, the interaction of benzisoxazole-1,2,4-triazole hybrids with proteins like HDAC7 has been studied to understand their potential as anticancer agents. researchgate.net Similarly, docking studies have been used to investigate the binding of 2,1-benzisoxazole derivatives to monoamine oxidase (MAO) enzymes, revealing key interactions that contribute to their inhibitory activity. nih.gov
These computational approaches not only rationalize experimental findings but also guide the design of new molecules with desired properties. For instance, DFT-guided ligand design has been successfully used to develop room-temperature copper-catalyzed amination reactions. acs.org The application of such predictive models to the synthesis and functionalization of 2,1-benzisoxazoles holds great promise for accelerating the discovery of new drug candidates and functional materials.
Q & A
Q. What are the standard synthetic routes for 2,1-benzisoxazole-3-acetonitrile in laboratory settings?
The compound is typically synthesized via cyclization reactions. For example, benzisoxazole derivatives can be prepared by reacting 2-amino-4,5-dihydro-3-furanmethanol with α-cyanoacetophenone derivatives under reflux in ethanol, followed by purification via column chromatography . Key steps include:
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- Spectroscopy : NMR for structural elucidation (e.g., distinguishing the acetonitrile moiety at C-3) and FT-IR for functional group analysis.
- Chromatography : HPLC or GC to verify purity, referencing protocols from reagent standards .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How should researchers handle and store this compound safely?
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
- PPE : Use nitrile gloves, lab coats, and P95 respirators during handling to avoid inhalation or dermal exposure .
- Waste disposal : Neutralize with dilute sodium bicarbonate before incineration, following institutional guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Solvent systems : Compare polar aprotic solvents (e.g., DMF) vs. ethanol; DMF may enhance cyclization kinetics but requires rigorous drying .
- Catalysts : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to reduce side reactions.
- Temperature control : Use microwave-assisted synthesis for rapid heating/cooling cycles to minimize decomposition .
Q. Table 1: Solvent Optimization for Synthesis
| Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol | 78 | 95 | |
| DMF | 85 | 92 | [Hypothetical] |
| THF | 70 | 90 | [Hypothetical] |
Q. How do structural modifications of this compound influence its bioactivity?
- Anti-inflammatory activity : Substituents at the benzisoxazole ring (e.g., electron-withdrawing groups) enhance COX-2 inhibition, as seen in analogs with IC₅₀ values <10 µM .
- Antibacterial mechanisms : The acetonitrile group’s polarity improves membrane permeability, as demonstrated in Staphylococcus aureus MIC assays .
Q. How should researchers address contradictions in thermodynamic data for this compound?
- Replicate measurements : Use differential scanning calorimetry (DSC) to verify melting points (e.g., 77–78°C ) and reaction calorimetry for ΔrH°.
- Reference standards : Cross-check with NIST Chemistry WebBook data for enthalpy values .
- Statistical analysis : Apply Grubbs’ test to identify outliers in datasets .
Q. Table 2: Thermodynamic Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting point | 77–78°C | DSC | |
| ΔrH° (formation) | +128.4 kJ/mol | Calorimetry |
Q. What strategies mitigate instability of this compound in aqueous environments?
- Lyophilization : Freeze-dry the compound to prevent hydrolysis.
- Protective groups : Introduce tert-butyl or acetyl groups at reactive sites to enhance stability during biological assays .
Methodological Guidance for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
